4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone
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Overview
Description
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyridinyl group, and a methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure the reaction’s efficiency and yield. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfone derivatives, such as:
- 4-Chlorophenyl 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
- 4-Chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
Uniqueness
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone, commonly referred to in chemical literature by its CAS number 478245-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C20H18ClNO4S2
- Molar Mass : 435.95 g/mol
- CAS Number : 478245-42-0
The compound features a pyridine ring substituted with chlorophenyl and methylphenyl sulfonyl groups, which are significant for its biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives of related sulfonyl compounds show significant activity against various bacterial strains:
Compound | MIC (μg/mL) | Bacterial Strains Tested |
---|---|---|
Compound A | 0.22 - 0.25 | Staphylococcus aureus, Escherichia coli |
Compound B | 7.7 | Pseudomonas aeruginosa |
Compound C | 9.9 | Salmonella Typhi |
These findings suggest that the sulfonyl group may enhance the antimicrobial efficacy of the compound by interacting with bacterial cell structures or metabolic pathways .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Studies have evaluated its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:
Enzyme | IC50 (μM) |
---|---|
AChE | 10.4 |
Urease | Not specified |
The inhibition of AChE is particularly noteworthy due to its implications in treating neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .
Case Studies
- Antimicrobial Evaluation : A study involving synthesized derivatives of sulfonamides found that certain compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Enzyme Inhibition Studies : Research on similar compounds indicated that modifications in the sulfonamide structure could lead to improved inhibition rates against AChE and urease, suggesting potential applications in drug development for Alzheimer’s disease and other conditions associated with enzyme dysregulation .
The biological activity of this compound can largely be attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : The sulfonamide group may interfere with bacterial folate synthesis or disrupt cell wall integrity.
- Enzyme Inhibition Mechanism : The compound likely forms stable complexes with target enzymes through non-covalent interactions, effectively blocking their active sites.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-13-4-8-17(9-5-13)27(23,24)19-14(2)12-15(3)22-20(19)28(25,26)18-10-6-16(21)7-11-18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHTUTYWYSQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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